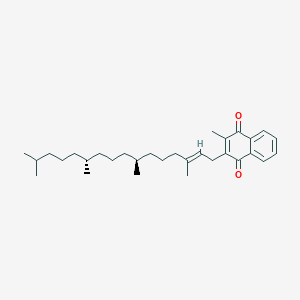

(2E,7S,11R)-Vitamin K1

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H46O2 |

|---|---|

Molecular Weight |

450.7 g/mol |

IUPAC Name |

2-methyl-3-[(E,7S,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m1/s1 |

InChI Key |

MBWXNTAXLNYFJB-KSVLJPARSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Biosynthetic Pathways of 2e,7s,11r Vitamin K1

Endogenous Biosynthesis in Photosynthetic Organisms

The creation of phylloquinone is a multi-step process that highlights the complex interplay between different parts of the plant cell. nih.govnih.gov This pathway involves enzymes that may be multifunctional and is compartmentalized, requiring the movement of intermediate compounds between different organelles. nih.gov

Chloroplast-Peroxisome Compartmentation of Phylloquinone Biosynthesis

The biosynthesis of phylloquinone is a prime example of metabolic pathway compartmentalization, with reactions distributed between the chloroplasts and peroxisomes. nih.govnih.govresearchgate.net Historically, it was believed that the entire pathway was contained within the chloroplasts, stemming from the cyanobacterial endosymbiont that gave rise to this organelle. nih.govresearchgate.net However, recent research has overturned this view, demonstrating that intermediate steps of the pathway occur in the peroxisomes. nih.govnih.govresearchgate.net

The initial four steps, beginning with chorismate, take place in the plastid. researchgate.net Subsequently, intermediates are transported to the peroxisomes for the fifth, sixth, and seventh steps of the pathway. nih.govnih.govresearchgate.net These reactions are catalyzed by peroxisomal enzymes. researchgate.netnih.govresearchgate.net Following these transformations, the resulting molecule, 1,4-dihydroxy-2-naphthoate (DHNA), is transported back to the chloroplast. researchgate.net In the chloroplast, the final steps occur, including the attachment of the phytyl tail to the naphthoquinone ring, completing the synthesis of phylloquinone. nih.govresearchgate.net This intricate trafficking of intermediates between organelles underscores the complexity and high degree of regulation of the phylloquinone biosynthetic pathway. nih.gov

Naphthoquinone Ring Precursor Formation

The formation of the characteristic naphthoquinone ring of phylloquinone begins with a precursor molecule derived from the shikimate pathway. This initial phase of biosynthesis involves a series of enzymatic conversions that lay the foundation for the final vitamin K1 molecule.

The shikimate pathway is a central metabolic route in plants and microorganisms that produces the aromatic amino acids and other important compounds. wikipedia.orgnih.gov This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate. wikipedia.orgnih.govresearchgate.netnih.gov Chorismate is a critical branch-point metabolite, serving as the precursor for the synthesis of phylloquinone, among other molecules. researchgate.netnih.govreactome.orggenome.jp The genes and enzymes for the entire shikimate pathway have been identified in various plant species. researchgate.netnih.gov

A key step in the formation of the naphthoquinone ring is the hydrolysis of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). This reaction releases the naphthoquinone core, 1,4-dihydroxy-2-naphthoate (DHNA), and Coenzyme A (CoA). uniprot.orgwikipedia.org This enzymatic step is crucial for providing the foundational ring structure that will be further modified to produce phylloquinone.

The hydrolysis of DHNA-CoA is catalyzed by a specific type of enzyme known as a DHNA-CoA thioesterase. uniprot.org These enzymes belong to the hotdog-fold family of thioesterases. wikipedia.org Acyl-CoA thioesterases, in general, are enzymes that hydrolyze acyl-CoAs into a free fatty acid and coenzyme A, playing a role in regulating the intracellular levels of these molecules. ebi.ac.uk In the context of phylloquinone biosynthesis, the DHNA-CoA thioesterase is dedicated to the production of the DHNA ring. wikipedia.org Research on DHNA-CoA thioesterases from various organisms, including Staphylococcus aureus, has provided insights into their structure and function, revealing a tetrameric quaternary structure with distinct active sites formed at the interface between monomers. nih.gov Site-directed mutagenesis studies have identified key amino acid residues, such as aspartate and glutamate (B1630785), that are critical for the enzyme's catalytic activity and substrate binding. nih.govresearchgate.net

| Organism | Enzyme Family | Quaternary Structure | Key Active Site Residues |

|---|---|---|---|

| Staphylococcus aureus | Hotdog-fold | Homo-tetramer | Asp16, Glu31 |

| Escherichia coli | Crotonase fold | Hexamer | Not specified |

The evolutionary history of the enzymes in the phylloquinone pathway is not entirely linear through vertical descent. Phylogenetic analysis has revealed a heterogeneous evolutionary origin for the peroxisomal enzymes involved in this pathway. nih.govresearchgate.net Horizontal gene transfer (HGT), the movement of genetic material between different species, is a recognized force in the evolution of prokaryotes and is increasingly acknowledged to occur in eukaryotes, including plants. nih.govnih.govresearchgate.net HGT can introduce novel genes and functions, contributing to metabolic diversity and adaptation. nih.gov While direct evidence for HGT specifically for the plant DHNA-CoA thioesterase is an area of ongoing research, the mosaic nature of the phylloquinone pathway, with enzymes of differing evolutionary origins, suggests a complex history that may have involved such transfer events. HGT is known to have played a role in the evolution of other plant metabolic pathways and traits. nih.govfrontiersin.orgugent.be

Enzymatic Hydrolysis of 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA)

Phytyl Side Chain Precursor Elaboration: Phytyl Diphosphate (Phytyl-PP) Biosynthesis

The C20 phytyl diphosphate (phytyl-PP) tail of phylloquinone is generated through two primary metabolic routes in plants: a de novo synthesis pathway originating from isoprenoid precursors and a salvage pathway that recycles phytol from chlorophyll (B73375) degradation. researchgate.netoup.comresearchgate.net Both pathways converge to supply the essential precursor for the final assembly of phylloquinone and other critical metabolites like tocopherols (Vitamin E). researchgate.netnih.gov

Isoprenoid Pathway Contribution and Geranylgeranyl Reduction

The de novo synthesis of the phytyl side chain begins with the methylerythritol 4-phosphate (MEP) pathway, which is responsible for producing the fundamental five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), within the plastids. nih.govnih.gov Through a series of condensation reactions catalyzed by polyprenyl diphosphate synthases, these C5 units are assembled into the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.gov

This GGPP molecule serves as a critical branch-point intermediate for the synthesis of various essential compounds, including carotenoids, chlorophylls, and tocotrienols. nih.govnih.gov For phylloquinone and tocopherol synthesis, GGPP must undergo reduction to form phytyl-PP. This conversion is catalyzed by the enzyme geranylgeranyl reductase (GGR). nih.govnih.gov GGR is also responsible for the reduction of geranylgeranyl-chlorophyll to chlorophyll, highlighting its central role in plastidial isoprenoid metabolism. nih.govnih.gov

Phytol Salvage Pathways and Kinase Activities

In photosynthetic tissues, a significant source of the phytyl moiety for phylloquinone synthesis is the recycling of phytol released during the degradation of chlorophyll. oup.comnih.govnih.gov This salvage pathway is particularly crucial for tocopherol synthesis in leaves and is indispensable for normal growth. nih.govnih.gov The process involves a sequential two-step phosphorylation of free phytol to yield phytyl-PP, catalyzed by two distinct kinase enzymes. nih.govnih.govnih.gov

The initial step in the phytol salvage pathway is the phosphorylation of free phytol to phytyl-phosphate (phytyl-P). This reaction is catalyzed by the phytol kinase encoded by the VITAMIN E PATHWAY GENE5 (VTE5) gene. nih.govnih.govoup.com VTE5 is a CTP-dependent kinase located in the chloroplast envelope membranes. nih.gov Studies on Arabidopsis thaliana mutants lacking VTE5 (vte5) show significantly reduced levels of tocopherol and phylloquinone, confirming the pathway's importance. nih.govoup.comuni-bonn.de While VTE5 exhibits its highest kinase activity with phytol, it can also phosphorylate other isoprenoid alcohols like geranylgeraniol and farnesol, albeit with lower efficiency. oup.comuni-bonn.de Down-regulation of VTE5 in tomato plants has been shown to impair tocopherol production by over 80% in both leaves and fruits, underscoring its critical regulatory role in prenyllipid metabolism. nih.gov

Following the initial phosphorylation by VTE5, the resulting phytyl-P is further phosphorylated to phytyl-PP by the phytyl-phosphate kinase, VTE6. nih.govnih.govnih.gov This second kinase reaction is the final step in the salvage pathway before phytyl-PP enters the biosynthesis routes for tocopherols and phylloquinone. nih.gov Unlike the CTP-preference of VTE5, VTE6 demonstrates broader nucleotide specificity and can utilize CTP, GTP, UTP, and ATP as phosphate donors. nih.gov

Genetic studies have revealed that VTE6 is a key, non-redundant enzyme. Arabidopsis mutants with a knockout of the VTE6 gene (vte6) are deficient in both tocopherol and phylloquinone and exhibit severe growth retardation. nih.govuni-bonn.denih.gov This phenotype suggests that the accumulation of phytyl-P or free phytol may be detrimental to plant growth. nih.gov The essential role of VTE6 provides genetic evidence that the phytol phosphorylation pathway is critical for phylloquinone biosynthesis, which in turn is required for the stability of the photosystem I (PSI) complex. nih.gov

Arabidopsis contains a paralog of VTE5 known as Farnesol Kinase (FOLK). oup.comuni-bonn.de As its name suggests, FOLK's preferred substrate is farnesol, and it is involved in farnesol metabolism and abscisic acid (ABA) signaling. oup.comnih.gov However, it also demonstrates very high kinase activity with geranylgeraniol and moderate activity with phytol. oup.com

While single folk mutants exhibit phylloquinone levels similar to wild-type plants, a double mutant lacking both VTE5 and FOLK (vte5 folk) is completely devoid of tocopherols and has its phylloquinone content reduced to approximately 40% of wild-type levels. nih.govuni-bonn.deoup.com This demonstrates that VTE5 and FOLK have partially overlapping functions in supplying the phytyl-PP precursor for phylloquinone biosynthesis. nih.govoup.com The geranylgeraniol kinase activity of FOLK is presumed to contribute to the precursor pool for both tocopherol and phylloquinone synthesis. uni-bonn.de

| Enzyme | Phytol | Geranylgeraniol | Farnesol |

|---|---|---|---|

| VTE5 | High | Low | Low |

| FOLK | 0.03 | 0.21 | 0.15 |

Data derived from research on Arabidopsis thaliana, showing relative and specific activities. oup.com Note: "High" and "Low" for VTE5 indicate relative activities as specific numerical values varied between studies but consistently showed strong preference for phytol.

Condensation and Methylation Steps in Phylloquinone Assembly

The final stage in the biosynthesis of phylloquinone involves the assembly of the two major precursors: the phytyl-PP side chain and the naphthoquinone head group. researchgate.net This process occurs in the chloroplast and involves two key enzymatic steps: a condensation (prenylation) reaction followed by a methylation reaction. researchgate.netuni-muenchen.de

The prenylation step involves the attachment of the C20 phytyl tail from phytyl-PP to the aromatic head group, 1,4-dihydroxy-2-naphthoate (DHNA). researchgate.netresearchgate.net This condensation is catalyzed by a DHNA phytyltransferase, an enzyme also known as MenA, which is associated with the chloroplast envelope. researchgate.netportlandpress.com The product of this reaction is 2-phytyl-1,4-naphthoquinol. portlandpress.com

Prenylation Enzyme Systems

The attachment of the C20 phytyl side chain to the naphthoquinone head group is a critical step in phylloquinone biosynthesis. This reaction, known as prenylation or phytylation, is catalyzed by a specific prenyltransferase enzyme.

The key enzyme in this process is 1,4-dihydroxy-2-naphthoate (DHNA) phytyltransferase, also known as MenA in the nomenclature derived from bacterial menaquinone synthesis. researchgate.net This enzyme facilitates the condensation of the soluble naphthoquinone precursor, DHNA, with phytyl diphosphate (PDP), the activated form of the phytyl group. researchgate.net

The phytyl diphosphate precursor itself is generated within the plastid. Plants can produce it via two main routes:

De novo synthesis: Geranylgeranyl diphosphate (GGDP), a C20 isoprenoid, is synthesized through the methylerythritol 4-phosphate (MEP) pathway. GGDP is then reduced by geranylgeranyl diphosphate reductase to form phytyl diphosphate. researchgate.net

Chlorophyll salvage: During chlorophyll degradation, the phytyl tail is cleaved off and can be salvaged. The released phytol is phosphorylated by a phytol kinase to phytyl phosphate, and then by a second kinase to phytyl diphosphate, making it available for the synthesis of phylloquinone and tocopherols. researchgate.net

This prenylation reaction occurs within the plastids, specifically associated with the chloroplast envelope. researchgate.netnih.gov

Demethylphylloquinol Methyltransferase (MenG/UbiE) Function

The final step in the biosynthesis of phylloquinone is the methylation of the naphthoquinone ring. researchgate.net This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase known as demethylphylloquinol methyltransferase, or MenG. researchgate.netresearchgate.net

The substrate for this enzyme is 2-phytyl-1,4-naphthoquinone, also referred to as demethylphylloquinone. researchgate.netnih.gov However, extensive research has shown that the methylation reaction does not occur on the oxidized quinone form of the molecule. Instead, the transmethylation requires the substrate to be in its reduced hydroquinone (B1673460) (or quinol) form, demethylphylloquinol. researchgate.netnih.gov

This prerequisite reduction is performed by a dedicated type II NAD(P)H dehydrogenase, encoded by the NDC1 gene. researchgate.netnih.gov This enzyme uses NADPH to reduce demethylphylloquinone to demethylphylloquinol. Only then can MenG catalyze the transfer of a methyl group from S-adenosyl-methionine to the C3-position of the ring, yielding the final product, (2E,7S,11R)-Vitamin K1 (as a quinol, which is then oxidized). researchgate.netnih.gov Therefore, the function of MenG is critically dependent on the preceding reduction step. Mutants lacking the MenG enzyme are viable but accumulate demethylphylloquinone, which can functionally replace phylloquinone in photosystem I, although with reduced efficiency. researchgate.netnih.gov

Metabolic Branch-Points with Allied Plastid-Synthesized Metabolites

The biosynthetic pathway of phylloquinone is intricately linked with the metabolism of several other essential compounds synthesized within the plastids. These connections create crucial metabolic branch points where intermediates are channeled into different pathways. ingentaconnect.comnih.gov

Key metabolic intersections include:

Chorismate: As the starting point for the naphthoquinone ring, chorismate is a major branch-point intermediate. It also serves as the precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and the defense signaling molecule salicylic acid. researchgate.netnih.gov

Geranylgeranyl Diphosphate (GGDP): This C20 isoprenoid is a central hub in plastid metabolism. Besides being the precursor for the phytyl group of phylloquinone (via reduction to PDP), GGDP is also the direct precursor for carotenoids, the phytyl tail of chlorophylls, and the side chains of plastoquinone and tocopherols (Vitamin E). researchgate.net

Phytyl Diphosphate (PDP): The pool of PDP is shared between the biosynthesis of phylloquinone and tocopherols, both of which require the attachment of a phytyl tail to an aromatic head group. researchgate.net

These shared precursors highlight the coordinated regulation of the synthesis of essential photosynthetic components and other vital plant metabolites within the chloroplast. ingentaconnect.comnih.gov

In Vivo Metabolic Transformations and Potential for Interconversion

While this compound is the primary dietary form of vitamin K, it is not the predominant form found in most animal tissues. nih.govcapes.gov.br In vivo, phylloquinone undergoes significant metabolic transformations, primarily its conversion to menaquinone-4. jst.go.jpnih.gov

Conversion of Menadione (Vitamin K3) to Menaquinone-4 as a Biosynthetic Intermediate

Menadione, a synthetic compound also known as Vitamin K3, lacks a side chain. It serves as a key intermediate in the endogenous synthesis of menaquinone-4 (MK-4) from dietary phylloquinone. nih.govresearchgate.net The currently accepted mechanism posits that the phytyl side chain of phylloquinone is cleaved off during or after intestinal absorption, releasing the 2-methyl-1,4-naphthoquinone ring, which is menadione. nih.govnih.gov

This liberated menadione is then transported to various tissues. nih.gov Inside the cells, menadione is reduced to its hydroquinone form (menadiol) and subsequently serves as a substrate for a specific prenyltransferase enzyme, UbiA prenyltransferase domain-containing protein 1 (UBIAD1). jst.go.jpnih.govresearchgate.net This enzyme catalyzes the attachment of a geranylgeranyl group, derived from geranylgeranyl diphosphate (GGDP), to the menadione ring, thereby forming MK-4. nih.govresearchgate.net

Evidence for this compound to Menaquinone-4 Interconversion

The conversion of dietary phylloquinone to tissue MK-4 has been unequivocally demonstrated through studies using stable isotope-labeled vitamin K. jst.go.jpnih.gov When mice were orally administered phylloquinone containing a deuterium-labeled phytyl side chain, the resulting MK-4 found in tissues had a non-labeled geranylgeranyl side chain. nih.gov This proved that the conversion occurs via the complete removal of the original phytyl side chain, rather than its modification. nih.govnih.gov

Further studies confirmed that this conversion relies on menadione as an intermediate. nih.gov Key findings supporting this interconversion pathway include:

The conversion of phylloquinone to MK-4 occurs following oral or enteral administration, but not after parenteral (e.g., intravenous) injection, pointing to the intestine as the primary site of side-chain cleavage. nih.govnih.gov

Orally administered phylloquinone leads to the appearance of menadione in the circulation and its excretion products in urine. nih.gov

The enzyme UBIAD1, responsible for prenylating menadione to MK-4, is expressed in various tissues, allowing for the local synthesis of MK-4 from circulating menadione. jst.go.jpresearchgate.net

Not only phylloquinone but also other dietary menaquinones (like MK-7 and MK-9) are converted to tissue MK-4, suggesting a common metabolic pathway where various vitamin K forms are stripped of their side chains to yield menadione, which is then used to build MK-4. researchgate.net

This metabolic route explains why MK-4 is the principal form of vitamin K in extrahepatic tissues like the brain, pancreas, and bone, despite phylloquinone being the main dietary source. nih.govnih.gov

Synthetic Methodologies for this compound and Analogues

The laboratory and industrial synthesis of phylloquinone has been a subject of research since its structure was first elucidated. The primary challenge is the stereospecific construction of the phytyl side chain and its attachment to the naphthoquinone ring.

The first reported laboratory syntheses in 1939 involved the condensation of 2-methyl-1,4-naphthoquinone (menadione) or its reduced form, 2-methyl-1,4-naphthohydroquinone, with natural phytol. researchgate.net These early methods typically employed Friedel-Crafts alkylation conditions, using acid catalysts such as oxalic acid or zinc dust in acetic acid. researchgate.netnih.gov A significant drawback of these approaches was the low yield and the formation of a mixture of isomers at the double bond of the side chain. researchgate.net

To improve regioselectivity and yield, various strategies have been developed. One approach involves using a mono-protected hydroquinone, such as the monoacetate, to direct the alkylation specifically to the C3 position. nih.gov Different acid catalysts have been explored for this Friedel-Crafts reaction with varying success.

| Catalyst | Yield of Alkylated Product |

|---|---|

| Potassium acid sulfate | Variable |

| Oxalic acid | Low |

| Duolite C-60 (cation exchange resin) | Moderate |

| Boron trifluoride etherate (BF3∙OEt2) | 79-87% |

Data compiled from studies on Friedel-Crafts alkylation for Vitamin K1 synthesis. nih.gov

More modern and stereocontrolled syntheses often employ organometallic chemistry. Methods using Grignard reagents, organocuprates, and π-allylnickel complexes have been developed to couple the phytyl side chain (or its fragments) to a suitably functionalized naphthoquinone precursor, offering better control over the stereochemistry of the final product. nih.gov For instance, the reaction of a Grignard reagent derived from a protected 3-bromo-2-methyl-1,4-dimethoxynaphthalene with phytyl bromide can yield the desired carbon skeleton, which is then deprotected and oxidized to phylloquinone. nih.gov These advanced methodologies are crucial for producing the specific (2E,7S,11R) isomer that corresponds to the natural form of Vitamin K1.

Historical Perspectives on this compound Chemical Synthesis

The history of Vitamin K1 synthesis is closely tied to its discovery. In the 1930s, Henrik Dam identified a new antihemorrhagic factor, which he named vitamin K for "Koagulation". karger.com Following its isolation from alfalfa, the chemical structure of Vitamin K1 was identified as 2-methyl-3-phytyl-1,4-naphthoquinone by Edward Doisy and his team. uni-muenchen.dekarger.com This structural elucidation paved the way for its chemical synthesis.

The first successful chemical synthesis of Vitamin K1 was reported by Louis F. Fieser in 1939. drugbank.comacs.org The commercial process for synthesizing Vitamin K1 has not changed substantially since this initial publication, largely due to the low cost and availability of the necessary raw materials. typology.com These early syntheses were landmark achievements but typically involved Friedel-Crafts alkylations for coupling the side chain, which did not control the stereochemistry at the double bond or the chiral centers, leading to mixtures of isomers. researchgate.net

Stereoselective Synthesis of this compound Isomers and Derivatives

The natural form of Vitamin K1 possesses a specific three-dimensional structure: the phytyl side chain has a trans configuration at its C2'-C3' double bond (2E) and defined stereochemistry at the C7' (S) and C11' (R) positions. caymanchem.comguidechem.com Synthetic Vitamin K1 is often a mixture of cis and trans isomers, which can be separated using chromatographic techniques. thermofisher.comchromatographyonline.comthermofisher.comsci-hub.se

Achieving the synthesis of the single, biologically active (2E,7S,11R) isomer requires stereoselective methods. Significant research has focused on developing syntheses that control these specific stereochemical features. One successful approach involves using starting materials that already possess the correct stereochemistry, such as natural phytol, for the side chain. researchgate.net For instance, a new route for synthesizing the natural (E)-vitamin-K1 stereoisomer was developed starting from natural phylol. researchgate.net

Modern synthetic strategies employ various techniques to ensure high stereoselectivity. This can involve metal-mediated reactions, such as π-allylnickel chemistry or Stille cross-coupling, which can offer control over the geometry of the newly formed double bond. mdpi.com The synthesis of all four possible stereoisomers of (E)-Vitamin K1 has been accomplished, allowing for detailed analysis of their respective biological activities and confirming the importance of the natural configuration. researchgate.net High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to effectively separate all four stereoisomers, confirming the stereoisomeric purity of the synthesized compounds. researchgate.net

Menadione as a Synthetic Platform for this compound Analogs

Menadione (also known as Vitamin K3) is a synthetic compound with the core 2-methyl-1,4-naphthoquinone structure of all K vitamins, but it lacks a side chain at the 3-position. nih.govwikipedia.org This makes it an ideal and widely used precursor or platform for the synthesis of Vitamin K1, Vitamin K2, and a variety of their analogs. typology.comnih.gov

The general synthetic strategy involves the alkylation of the menadione ring with a desired isoprenoid side chain. To avoid unwanted side reactions, menadione is typically first reduced to its hydroquinone form, menadiol. typology.commdpi.com This menadiol is then condensed with an alcohol side chain, such as isophytol (for Vitamin K1 synthesis), in the presence of an acid catalyst. typology.com Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for this condensation reaction. typology.commdpi.comacs.orgcdnsciencepub.com After the side chain is attached, the resulting hydroquinone is oxidized back to the quinone form to yield the final Vitamin K1 analog. typology.com

This platform is versatile because by varying the structure of the alcohol used for the condensation step, a wide array of analogs can be created. acs.org For example, using geraniol or farnesol instead of phytol leads to the synthesis of menaquinone-2 (MK-2) and menaquinone-3 (MK-3), respectively. acs.org Researchers have also used this method to introduce heteroatoms (like oxygen or nitrogen) or phenyl groups into the side chain, creating novel analogs to study their biological activities. acs.orgcdnsciencepub.com

| Approach | Key Features | Common Reagents/Catalysts |

|---|---|---|

| Historical Friedel-Crafts Alkylation | Early method, non-stereoselective, produces isomeric mixtures. researchgate.net | Lewis acids |

| Stereoselective Synthesis | Controls the specific (2E,7S,11R) configuration for full biological activity. researchgate.net | Natural phytol, chiral catalysts, π-allylnickel complexes researchgate.netmdpi.com |

| Menadione Platform | Uses menadione (Vitamin K3) as a starting point for adding various side chains. typology.comnih.gov | Menadione, isophytol, boron trifluoride etherate (BF₃·OEt₂) typology.commdpi.comcdnsciencepub.com |

Metabolic Pathways and Enzymatic Cycling of 2e,7s,11r Vitamin K1

The (2E,7S,11R)-Vitamin K1 Epoxide Cycle

The vitamin K epoxide cycle is a cellular salvage pathway that facilitates the continuous availability of the reduced form of vitamin K, which is necessary for the carboxylation of vitamin K-dependent proteins. nih.gov This cyclic process involves the interconversion of three forms of vitamin K: quinone, hydroquinone (B1673460), and epoxide. ashpublications.org

The cycle begins with the reduction of the quinone form of vitamin K1 to vitamin K1 hydroquinone. wikipedia.org This reduced form serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). uniprot.orgwikipedia.org GGCX catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. uniprot.orgwikipedia.org This carboxylation reaction is coupled with the oxidation of vitamin K1 hydroquinone to vitamin K1 2,3-epoxide. wikipedia.orghmdb.ca

To sustain the carboxylation process, vitamin K1 2,3-epoxide is then reduced back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR). ashpublications.orghmdb.ca Subsequently, the quinone is further reduced to the active hydroquinone form, completing the cycle. ashpublications.orgwikipedia.org This recycling mechanism is crucial for maintaining adequate levels of the active vitamin K cofactor. nih.gov

Vitamin K-Dependent Gamma-Glutamyl Carboxylase (GGCX) Activity

GGCX is an integral membrane protein, primarily located in the endoplasmic reticulum, that plays a central role in the vitamin K cycle. wikipedia.orghaematologica.org It is responsible for the post-translational modification of vitamin K-dependent proteins, a process essential for their biological activity. wikipedia.orgnih.gov

GGCX recognizes its protein substrates through a specific interaction with a propeptide region located at the N-terminus of the substrate protein. haematologica.orgnih.gov This propeptide acts as a tether, binding tightly to GGCX and positioning the adjacent Gla domain, which contains the glutamate residues to be carboxylated, at the enzyme's active site. nih.govnih.gov

The affinity of the propeptide for GGCX is a critical determinant of carboxylation efficiency. haematologica.org Studies have shown that propeptides with optimal binding affinity lead to more efficient carboxylation, while both very high and low affinity interactions can result in reduced efficiency. haematologica.org The interaction is a cooperative event involving both the propeptide and the Gla domain. nih.gov Key conserved amino acid residues within the propeptide, such as those at positions -16, -10, and -6, are crucial for this binding and subsequent carboxylation. nih.govnih.gov

The binding of the propeptide induces conformational changes in GGCX, which are believed to facilitate the processive carboxylation of multiple glutamate residues within a single binding event. nih.govnih.gov Research has identified specific regions within GGCX, such as residues 491-507, as the primary propeptide binding site. acs.orgnih.gov

The catalytic action of GGCX involves a coupled reaction where the carboxylation of glutamate residues is energetically driven by the epoxidation of vitamin K1 hydroquinone. wikipedia.orgnih.gov During this process, GGCX utilizes vitamin K hydroquinone, carbon dioxide, and molecular oxygen as co-substrates. haematologica.orgnih.gov

The enzyme abstracts a hydrogen atom from the gamma-carbon of a glutamate residue, creating a carbanion. nih.gov This is followed by the addition of carbon dioxide to form a gamma-carboxyglutamate (Gla) residue. nih.gov Simultaneously, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. nih.govnih.gov The formation of Gla residues introduces a second carboxyl group, enabling the protein to bind calcium ions, which is often a prerequisite for its biological function. wikipedia.orgwikipedia.org

Recent structural studies have provided insights into the reaction center of GGCX, suggesting a "Cap-H2 coupling mechanism" that orchestrates the dual enzymatic activities of vitamin K oxidation and glutamate carboxylation. researchgate.netbiorxiv.org

Vitamin K hydroquinone (KH2) is the active form of vitamin K that serves as an essential cofactor for GGCX. wikipedia.orgnih.gov The oxidation of KH2 to vitamin K epoxide provides the necessary energy to drive the otherwise energetically unfavorable carboxylation of glutamate residues. nih.govnih.gov

The conversion of the quinone form of vitamin K to the hydroquinone form is catalyzed by reductases, including VKORC1. wikipedia.orgmdpi.com This reduction is a critical step that ensures a continuous supply of the active cofactor for the carboxylation reaction. wikipedia.org Without the regeneration of KH2, the carboxylation of vitamin K-dependent proteins would cease, leading to the production of under-carboxylated, non-functional proteins. wikipedia.orgfao.org

Vitamin K Epoxide Reductase (VKOR/VKORC1) Function

Vitamin K epoxide reductase (VKORC1) is a key enzyme in the vitamin K cycle, responsible for recycling vitamin K 2,3-epoxide back to its active form. wikipedia.orgnih.gov It is a small, transmembrane protein located in the endoplasmic reticulum membrane. wikipedia.orgmedlineplus.gov

VKORC1 catalyzes the two-step reduction of vitamin K1 2,3-epoxide. mdpi.comosti.gov In the first step, it reduces the epoxide to the quinone form of vitamin K1. ashpublications.orgnih.gov This reaction is the rate-limiting step in the vitamin K cycle. mdpi.com

In the second step, VKORC1, along with potentially other reductases, reduces the vitamin K1 quinone to vitamin K1 hydroquinone (KH2). ashpublications.orgmdpi.com This hydroquinone is then available to be used again by GGCX. ashpublications.orgwikipedia.org The catalytic activity of VKORC1 involves a CXXC motif in its active site, where cysteine residues are directly involved in the electron transfer process. nih.gov The enzyme utilizes a thiol-dependent mechanism for the reduction reactions. nih.gov

The continuous function of VKORC1 is vital for sustaining the carboxylation of vitamin K-dependent proteins, which are crucial for processes such as blood coagulation and bone metabolism. mdpi.comresearchgate.net

Data Tables

Table 1: Key Enzymes in the this compound Epoxide Cycle

| Enzyme | Gene | Location | Function |

| Vitamin K-Dependent Gamma-Glutamyl Carboxylase | GGCX | Endoplasmic Reticulum | Catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, coupled with the oxidation of vitamin K hydroquinone to vitamin K epoxide. uniprot.orgwikipedia.org |

| Vitamin K Epoxide Reductase | VKORC1 | Endoplasmic Reticulum | Reduces vitamin K epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. mdpi.comwikipedia.org |

Table 2: Substrate Interactions of Vitamin K-Dependent Gamma-Glutamyl Carboxylase (GGCX)

| Interacting Molecule | Binding Site/Region on GGCX | Role in Carboxylation |

| Protein Propeptide | Residues 491-507 (primary site) | Tethers the substrate protein to the enzyme, positioning the Gla domain for carboxylation and inducing conformational changes in GGCX. nih.govacs.orgnih.gov |

| Glutamate Residues | Glutamate binding site (e.g., residues 393-404) | The specific amino acid residues on the substrate protein that undergo carboxylation. nih.govnih.gov |

| Vitamin K Hydroquinone | Vitamin K binding site | Serves as the active cofactor, providing the energy for carboxylation through its oxidation to vitamin K epoxide. wikipedia.orgnih.gov |

Structural and Functional Aspects of VKORC1 in the Cycle

The vitamin K epoxide reductase complex subunit 1 (VKORC1) is an integral membrane protein located in the endoplasmic reticulum. nih.govnih.gov It plays a pivotal role in the vitamin K cycle by catalyzing the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone (KH2). nih.govacs.orgresearchgate.net This recycling process is essential for the continuous activity of gamma-glutamyl carboxylase (GGCX), an enzyme that requires KH2 as a cofactor to activate vitamin K-dependent proteins involved in blood coagulation and bone metabolism. nih.govnih.gov

Structurally, VKORC1 is a relatively small protein, consisting of 163 amino acids. nih.govashpublications.org It is predicted to have three transmembrane domains and possesses a CXXC thioredoxin-like motif in its active site, which is crucial for its reductase activity. nih.govahajournals.org Four cysteine residues (Cys43, Cys51, Cys132, and Cys135 in the human sequence) are highly conserved and essential for the catalytic function of VKORC1. mdpi.com

Functionally, VKORC1's primary role is to reduce vitamin K epoxide, a byproduct of the carboxylation reaction, back to its usable quinone form. wikipedia.orgnih.gov It is also responsible for the further reduction of the quinone to the active hydroquinone form. ashpublications.org The reduction process involves the transfer of electrons, and it is believed that protein disulfide isomerase (PDI) acts as a physiological reductant for VKORC1, helping to maintain its reduced state. nih.govahajournals.org Molecular modeling and in vitro studies have identified key amino acid residues, such as F55, N80, and F83, that are critical for binding vitamin K epoxide within the enzyme's active site. acs.orgacs.org These residues work together to correctly position the substrate for catalysis by the C135 residue. acs.orgresearchgate.net

Catabolic Pathways of this compound

The breakdown and elimination of this compound from the body involve a series of metabolic transformations primarily occurring in the liver.

Omega-Hydroxylation by Cytochrome P450 Enzymes (CYP4F2)

The initial and key step in the catabolism of this compound is omega (ω)-hydroxylation. nih.govfrontiersin.org This reaction is catalyzed by the cytochrome P450 enzyme CYP4F2, which acts as a vitamin K1 oxidase. nih.govnih.gov CYP4F2 is predominantly expressed in the liver and is responsible for adding a hydroxyl group to the terminal carbon (the ω-position) of the phytyl side chain of vitamin K1. frontiersin.orgwikipedia.org This process reduces the biological activity and stability of the vitamin. wikipedia.org In vitro studies have shown that recombinant CYP4F2 can convert vitamin K1 into a single hydroxylated product. nih.govnih.gov The affinity of CYP4F2 for vitamin K1, represented by the Michaelis constant (Km), is in the range of 8 to 10 μM. nih.govnih.gov Another related enzyme, CYP4F11, has also been shown to be involved in the ω-hydroxylation of vitamin K. washington.eduresearchgate.net

Side Chain Cleavage and Glucuronidation for Elimination

Following ω-hydroxylation, the phytyl side chain of this compound undergoes shortening. nih.govdrugbank.com This process involves a series of reactions, including β-oxidation, which cleaves the side chain. nih.govmdpi.com The shortened side chain metabolites are then conjugated with glucuronic acid, a process known as glucuronidation. drugbank.commdpi.com This conjugation makes the metabolites more water-soluble, facilitating their elimination from the body through bile and urine. mdpi.comresearchgate.net Approximately 36% of an intravenous dose of phylloquinone is eliminated in the feces within 5 days, and 22% is recovered in the urine within 3 days. drugbank.com

Identification and Characterization of this compound Metabolites (e.g., 5C and 7C carboxylic acids)

The major catabolic products of this compound that are excreted in the urine are two carboxylic acid metabolites with shortened side chains. mdpi.comresearchgate.net These are commonly referred to as the 5-carbon (5C) and 7-carbon (7C) aglycone metabolites. mdpi.comnih.gov

The chemical names for these metabolites are:

5C-aglycone: 2-methyl-3-(3'-3'-carboxymethylpropyl)-1,4-naphthoquinone mdpi.comnih.gov

7C-aglycone: 2-methyl-3-(5'-carboxy-3'-methyl-2'-pentenyl)-1,4-naphthoquinone mdpi.comnih.gov

Molecular Mechanisms and Cellular Functions of 2e,7s,11r Vitamin K1

Cofactorial Role in Protein Gamma-Carboxylation

The most well-characterized function of Vitamin K1 is its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). researchgate.net This enzyme is responsible for a critical post-translational modification of specific proteins, which is fundamental to their biological activity in processes such as blood coagulation and bone metabolism. nih.govnih.govhaematologica.org The vitamin K cycle, a process involving the reduction of vitamin K to its hydroquinone (B1673460) form (KH2), is necessary for GGCX activity. d-nb.infooregonstate.edu During carboxylation, KH2 is oxidized to vitamin K epoxide and then recycled back to its active, reduced form by the enzyme vitamin K epoxide reductase (VKOR). nih.govontosight.ai

The core of Vitamin K1's cofactorial activity lies in the post-translational conversion of specific glutamate (B1630785) (Glu) residues within certain proteins to gamma-carboxyglutamate (B555490) (Gla). nih.govnih.gov This carboxylation reaction, catalyzed by GGCX in the endoplasmic reticulum, requires the presence of reduced Vitamin K1, molecular oxygen, and carbon dioxide. researchgate.netpnas.org The introduction of a second carboxyl group onto the gamma-carbon of the glutamate side chain creates the unique amino acid, Gla. nih.gov This modification is essential for the function of all vitamin K-dependent proteins (VKDPs), which include key factors in blood coagulation (factors II, VII, IX, and X), anticoagulation (proteins C, S, and Z), and bone and soft tissue metabolism (osteocalcin and matrix Gla protein). nih.govhaematologica.orgwikipedia.org The precursor forms of these proteins contain a propeptide region that is believed to act as a recognition site, guiding the carboxylase to the correct glutamate residues for modification. nih.govnih.gov

The conversion of Glu to Gla residues imparts a critical functional property to VKDPs: the ability to bind calcium ions. wikipedia.orgdrugbank.com Each Gla residue contains two negatively charged carboxyl groups, which act as a chelator for positively charged calcium ions. wikipedia.org The clustering of multiple Gla residues at the N-terminus of these proteins forms a specialized "Gla domain". haematologica.orgwikipedia.org The binding of calcium ions induces a conformational change in the Gla domain, which is essential for the protein to fold correctly and become biologically active. wikipedia.orgashpublications.org This calcium-dependent conformation allows Gla-proteins to interact with negatively charged phospholipid membranes, a crucial step for their function. wikipedia.orgashpublications.org For example, in blood coagulation, this interaction localizes clotting factors to the surface of platelets and endothelial cells at the site of injury. drugbank.com Similarly, matrix Gla protein (MGP) and osteocalcin (B1147995) require this calcium-binding capacity to regulate calcification in soft tissues and bone mineralization, respectively. wikipedia.orgnih.govmdpi.com

Table 1: Key Human Vitamin K-Dependent Proteins (Gla-Proteins) and their Functions

| Protein | Primary Function |

| Prothrombin (Factor II) | Blood Coagulation (precursor to thrombin) |

| Factor VII | Blood Coagulation (initiates the extrinsic pathway) |

| Factor IX | Blood Coagulation (part of the intrinsic pathway) |

| Factor X | Blood Coagulation (part of the common pathway) |

| Protein C | Anticoagulation, anti-inflammatory |

| Protein S | Anticoagulation (cofactor for Protein C) |

| Protein Z | Anticoagulation (cofactor for protein Z-dependent protease inhibitor) |

| Osteocalcin (Bone Gla Protein) | Bone mineralization, regulation of bone turnover |

| Matrix Gla Protein (MGP) | Inhibition of vascular and soft tissue calcification |

| Growth Arrest-Specific 6 (Gas6) | Cell growth regulation, signaling |

| Gla-Rich Protein (GRP) | Calcium modulation, potential inhibitor of vascular mineralization |

This table is based on information from references wikipedia.orgmdpi.com.

The biological activity of Vitamin K1 is highly dependent on its stereochemistry. The naturally occurring and most biologically active form is the (2E,7R,11R) isomer, commonly known as trans-phylloquinone. The "2E" designation refers to the trans configuration at the double bond in the phytyl side chain. The alternative cis-isomer (2Z) shows significantly reduced biological activity. Studies comparing the efficacy of different forms have demonstrated that the trans configuration is essential for full activity in the gamma-carboxylation of coagulation factors. While the focus of this article is the (2E,7S,11R) isomer, it is the (2E,7R,11R) form that is predominantly recognized by the gamma-glutamyl carboxylase enzyme, underscoring the high degree of stereochemical specificity required for its cofactor function. The length and structure of the side chain also influence activity, with longer-chain menaquinones (Vitamin K2) showing different patterns of tissue distribution and bioavailability compared to phylloquinone. mdpi.com

Non-Carboxylase Molecular Interactions and Signaling

Beyond its classical role as a GGCX cofactor, Vitamin K1 is involved in molecular processes that are independent of gamma-carboxylation. d-nb.info These non-canonical functions primarily involve the modulation of gene expression through interactions with nuclear receptors.

Research has identified Vitamin K as a ligand for certain nuclear receptors, thereby acting as a transcriptional regulator for various target genes. d-nb.infomdpi.com This mechanism represents a distinct pathway of Vitamin K action that does not depend on the vitamin K cycle or GGCX activity. d-nb.infonih.gov

(2E,7S,11R)-Vitamin K1 can function as a ligand for the Steroid and Xenobiotic Receptor (SXR) in humans and its murine homolog, the Pregnane X Receptor (PXR). d-nb.infonih.govmdpi.com SXR/PXR is a nuclear receptor known for its role in regulating the metabolism and detoxification of foreign substances (xenobiotics) and endogenous compounds. nih.govnih.gov Upon binding a ligand like Vitamin K1, SXR/PXR forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences, known as PXR-responsive elements (PXREs), in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Studies have shown that Vitamin K1 can induce the expression of genes regulated by SXR/PXR, such as CYP3A4 and MDR1, which are involved in drug metabolism. mdpi.comresearchgate.net While some research suggests that Vitamin K2 forms (menaquinones) are more potent activators of SXR/PXR, Vitamin K1 has also been demonstrated to have this capability. mdpi.commdpi.comresearchgate.net This interaction provides a mechanism for Vitamin K1 to influence processes beyond hemostasis, including bone metabolism and cellular detoxification pathways. d-nb.infoscitechnol.com

Table 2: SXR/PXR Target Genes Modulated by Vitamin K

| Gene | Encoded Protein | Function |

| CYP3A4 | Cytochrome P450 3A4 | Metabolism of drugs and xenobiotics |

| MDR1 (ABCB1) | Multidrug Resistance Protein 1 (P-glycoprotein) | Efflux transporter for drugs and toxins |

| Tsukushi (Tsk) | Extracellular matrix-related protein | Regulation of cell signaling pathways |

| Matrilin-2 (Matn2) | Extracellular matrix protein | Component of cartilage and other tissues |

| CD14 | CD14 antigen | Co-receptor for detecting bacterial lipopolysaccharide |

| Msx2 | Msh homeobox 2 | Transcription factor involved in osteoblast differentiation |

This table is based on information from references mdpi.comnih.govmdpi.comresearchgate.net.

Modulation of Gene Expression via Nuclear Receptors

Transcriptional Regulation of Genes Involved in Cellular Processes

This compound plays a crucial role in the regulation of gene expression, extending beyond its classical function as a cofactor for the enzyme γ-glutamylcarboxylase. nih.govgoogle.com This enzyme is responsible for the post-translational modification of specific proteins, known as vitamin K-dependent proteins (VKDPs), by converting glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla). google.comresearchgate.net This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various cellular processes, including blood coagulation, bone metabolism, and the regulation of cell growth. nih.govgoogle.com

The influence of phylloquinone on gene expression is a key aspect of its molecular action. nih.gov For example, it has been shown to upregulate the expression of the osteocalcin gene, which is integral to bone mineralization. nih.gov Furthermore, this compound is involved in regulating the expression of genes that control cell growth and has been shown to affect the expression of various proteins and genes, which can, in turn, modulate signaling cascades to inhibit the cell cycle or induce apoptosis. nih.govnih.gov

Anti-Inflammatory Signaling Pathways

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways that orchestrate the inflammatory response. nih.govbiorxiv.org Its actions include the direct suppression of pro-inflammatory signaling cascades and the modulation of cytokine gene expression.

A primary mechanism for the anti-inflammatory effect of this compound is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govbiorxiv.orguniprot.org NF-κB is a critical transcription factor that mediates the expression of numerous pro-inflammatory genes. uniprot.org In vitro studies on endothelial cells have demonstrated that phylloquinone's anti-inflammatory activity is directly linked to the modulation of NF-κB activation. nih.govbiorxiv.org Vitamin K is thought to inhibit the release of IκB from NF-κB, which prevents its entry into the nucleus and subsequent activation of pro-inflammatory gene transcription. elifesciences.org This inhibition is also attributed to vitamin K-dependent activated protein C (APC), which has anti-inflammatory effects realized by inhibiting the activity of NF-κB. uniprot.org

Consistent with its role in suppressing NF-κB, this compound has been shown to downregulate the gene expression of several potent pro-inflammatory cytokines. uniprot.orgunil.ch Cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of inflammation.

In vitro experiments using a mouse-derived microglial cell line (BV2 cells) demonstrated that pre-treatment with Vitamin K1 significantly downregulated the lipopolysaccharide (LPS)-induced gene expression of IL-1β, IL-6, and TNF-α. unil.ch Similarly, studies on human macrophage-like cells (THP-1) showed that Vitamin K1 treatment reduced the expression of IL-6 mRNA. uniprot.org Clinical studies have also observed an inverse association between plasma Vitamin K1 levels and circulating inflammatory markers like IL-6. This modulation of cytokine expression underscores a crucial mechanism by which phylloquinone exerts its anti-inflammatory effects. uniprot.orgunil.ch

| Cytokine | Cell Type / Model | Observed Effect of Vitamin K1 | Reference |

|---|---|---|---|

| IL-1β | BV2 cells (mouse microglia) | Significantly downregulated gene expression. | unil.ch |

| IL-6 | BV2 cells (mouse microglia) | Significantly downregulated gene expression. | unil.ch |

| IL-6 | THP-1 cells (human macrophages) | Reduced mRNA expression. | uniprot.org |

| TNF-α | BV2 cells (mouse microglia) | Significantly downregulated gene expression. | unil.ch |

Influence on Cell Growth, Differentiation, and Apoptosis Pathways

This compound influences fundamental cellular processes such as proliferation, differentiation, and programmed cell death (apoptosis) through the regulation of specific genes and interaction with major signaling pathways.

This compound directly influences the expression of several genes critical to bone metabolism and cell regulation. It is known to upregulate the expression of the osteocalcin gene, a key marker for osteoblast function and bone mineralization. nih.gov In the context of bone health, phylloquinone also plays a role in the balance between bone formation and resorption by affecting the OPG/RANKL/RANK system. Studies in high-fat diet-induced obese mice showed that Vitamin K1 supplementation significantly decreased the serum levels of RANKL (Receptor Activator of Nuclear Factor-kappa B Ligand), a key factor that promotes the formation of bone-resorbing osteoclasts. This modulation helps to suppress bone resorption. While other forms of vitamin K have been shown to regulate genes like GDF10, IGF1, VEGFA, and FLT1, direct evidence for this compound's role in their regulation is still emerging.

| Gene | Function | Observed Effect of Vitamin K1 | Reference |

|---|---|---|---|

| Osteocalcin (OC) | Bone mineralization, osteoblast function | Upregulates expression | nih.gov |

| RANKL | Promotes osteoclast formation and bone resorption | Decreases serum levels |

This compound interacts with and modulates two of the most critical intracellular signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. uniprot.org These pathways are central to regulating cell proliferation, survival, and apoptosis.

Research on human colon cancer cell lines has shown that Vitamin K1's antiproliferative and pro-apoptotic effects involve the MAPK pathway. Specifically, Vitamin K1 can induce apoptosis through the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. uniprot.org In hepatocellular carcinoma (HCC) cells, Vitamin K1 has been found to enhance the tumor-inhibiting effects of the drug sorafenib (B1663141) by reducing the phosphorylation and inhibiting the RAF/MAPKK/ERK pathway. nih.govuniprot.org

The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is also modulated by phylloquinone. nih.gov Studies have shown that Vitamin K1, in combination with other therapeutic agents, can lead to a significant reduction in the phosphorylation of Akt (p-Akt), thereby inhibiting this pro-survival pathway and potentiating apoptosis in cancer cells.

| Pathway | Key Proteins | Observed Interaction with Vitamin K1 | Cellular Outcome | Reference |

|---|---|---|---|---|

| MAP Kinase | RAF, MEK, ERK | Induces ERK phosphorylation; enhances inhibition of RAF/MEK/ERK phosphorylation. | Induction of apoptosis, inhibition of tumor cell proliferation. | nih.govuniprot.org |

| PI3K/Akt | PI3K, Akt | Modulates pathway; contributes to decreased Akt phosphorylation. | Inhibition of cell survival, potentiation of apoptosis. | nih.gov |

Role as an Electron Carrier in Photosynthesis (Plant-Specific)

In the thylakoid membranes of chloroplasts in plants and cyanobacteria, this compound is an indispensable component of Photosystem I (PSI), a large membrane protein complex that mediates the light-induced transfer of electrons. wikipedia.orgresearchgate.netwikipedia.org Phylloquinone functions as a secondary electron acceptor, designated as A1, within the PSI reaction center. wikipedia.orgnih.gov

The process begins when the special pair of chlorophyll (B73375) a molecules in the PSI reaction center, P700, absorbs light energy and becomes excited (P700*). This excitation leads to the transfer of an electron to the primary electron acceptor, A0, a chlorophyll a molecule. Subsequently, the electron is passed to phylloquinone (A1). wikipedia.org There are two molecules of phylloquinone in PSI, A1A and A1B, which are associated with the PsaA and PsaB protein subunits, respectively, forming two parallel electron transfer chains. frontiersin.org

The phylloquinone molecule accepts the electron, becoming a semiquinone radical anion (A1•-). frontiersin.org This reduced phylloquinone then transfers the electron to a series of three iron-sulfur clusters (Fx, FA, and FB) in a stepwise manner. wikipedia.orgfrontiersin.org The oxidation of the phylloquinone semiquinone by the Fx iron-sulfur cluster is a critical step, with the kinetics differing between the two branches of the electron transfer chain. frontiersin.org Ultimately, the electron is transferred to ferredoxin, a soluble protein, which then reduces NADP+ to NADPH, a key energy carrier for the Calvin cycle. wikipedia.org

The unique chemical properties of phylloquinone, including its redox potential, are finely tuned by its specific interactions with the surrounding protein environment within PSI, ensuring efficient electron transfer. nih.gov This role as an electron carrier is fundamental to the process of photosynthesis, converting light energy into chemical energy. wikipedia.orgresearchgate.netwikipedia.org

Table 1: Key Components of the Photosystem I Electron Transport Chain

| Component | Description | Function |

| P700 | A special pair of chlorophyll a molecules | Primary electron donor |

| A0 | A chlorophyll a molecule | Primary electron acceptor |

| A1 (Phylloquinone) | This compound | Secondary electron acceptor, transfers electron to iron-sulfur clusters. wikipedia.orgnih.gov |

| Fx, FA, FB | Iron-sulfur clusters | Accept electrons from phylloquinone and transfer them to ferredoxin. frontiersin.org |

| Ferredoxin | A soluble iron-sulfur protein | Accepts electrons from the iron-sulfur clusters and reduces NADP+. wikipedia.org |

Antioxidant Mechanisms and Redox Cycling (General Vitamin K)

While this compound itself is not considered a classic chain-breaking antioxidant in its quinone form, its reduced form, vitamin K hydroquinone (KH2), exhibits potent antioxidant properties. nih.govjneurosci.org The antioxidant activity of vitamin K is intrinsically linked to its redox cycling. researchgate.netnih.gov

The vitamin K cycle primarily involves the enzymatic reduction of the quinone form of vitamin K to the hydroquinone form. oregonstate.eduresearchgate.net This reduction can be catalyzed by various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and the recently identified ferroptosis suppressor protein-1 (FSP1). nih.govuottawa.cahelmholtz-munich.de

The resulting vitamin K hydroquinone can act as a powerful lipophilic antioxidant, protecting cell membranes from oxidative damage. uottawa.cahelmholtz-munich.de It effectively traps lipid peroxyl radicals, thereby inhibiting lipid peroxidation, a key process in ferroptosis, a form of iron-dependent cell death. uottawa.cahelmholtz-munich.demdpi.com The antioxidant action of vitamin K hydroquinone involves the donation of a hydrogen atom to a lipid radical, forming a more stable vitamin K semiquinone radical. nih.gov

Recent research has highlighted the role of the FSP1-mediated reduction of vitamin K to its hydroquinone form as a potent mechanism to suppress ferroptosis. uottawa.cahelmholtz-munich.de This non-canonical vitamin K cycle provides a robust defense against oxidative stress in various cell types. uottawa.cahelmholtz-munich.de

One-electron reduction of vitamin K can lead to the formation of a semiquinone radical. nih.gov In the presence of oxygen, this semiquinone can be oxidized back to the quinone form, generating reactive oxygen species (ROS). nih.gov However, the two-electron reduction to the stable hydroquinone form, catalyzed by enzymes like NQO1, is considered a detoxification pathway that prevents the formation of harmful ROS. nih.gov

The redox cycling of vitamin K, therefore, represents a complex interplay between pro-oxidant and antioxidant activities, with the balance being crucial for cellular homeostasis. The generation of the antioxidant hydroquinone form is a key aspect of its protective role against oxidative stress. researchgate.netnih.gov

Table 2: Key Enzymes and Molecules in Vitamin K Redox Cycling and Antioxidant Function

| Molecule/Enzyme | Form | Function |

| Vitamin K (Quinone) | Oxidized form | Precursor to the active antioxidant form. nih.gov |

| Vitamin K Hydroquinone (KH2) | Reduced form | Potent lipophilic antioxidant; inhibits lipid peroxidation. uottawa.cahelmholtz-munich.denih.gov |

| Vitamin K Semiquinone | Intermediate radical | Can participate in redox cycling and potentially generate ROS. nih.gov |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Enzyme | Catalyzes the two-electron reduction of vitamin K to its hydroquinone form. nih.gov |

| Ferroptosis Suppressor Protein-1 (FSP1) | Enzyme | Reduces vitamin K to vitamin K hydroquinone, suppressing ferroptosis. uottawa.cahelmholtz-munich.de |

Advanced Research Methodologies and Experimental Models in 2e,7s,11r Vitamin K1 Studies

Quantitative Analysis of (2E,7S,11R)-Vitamin K1 and its Metabolites

The accurate measurement of this compound and its metabolic products in biological matrices like plasma, serum, and tissues is fundamental to research in this field. nih.gov Due to the vitamin's lipophilic nature and typically low circulating concentrations, highly sensitive and specific analytical methods are required. nih.govnih.gov

Chromatographic Techniques

Chromatography is the cornerstone of vitamin K1 analysis, providing the necessary separation from interfering compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of vitamin K1. nih.gov To enhance sensitivity and selectivity, HPLC is often coupled with various detection systems.

Fluorescence Detection (FD): This is a highly sensitive method for vitamin K1 analysis. nih.gov It typically involves post-column reduction of vitamin K1 to its fluorescent hydroquinone (B1673460) form using a zinc-packed reactor. nih.govresearchgate.neteaglebio.com The detection is then performed at specific excitation and emission wavelengths, for instance, 246 nm and 430 nm, respectively. nih.govresearchgate.net This method has been successfully applied to determine phylloquinone levels in plasma and serum. nih.govnih.gov

Ultraviolet (UV) Detection: While less sensitive than fluorescence or mass spectrometry, HPLC with UV detection can be used for the simultaneous quantification of fat-soluble vitamins, including vitamin K1. nih.gov The detection wavelength is often set around 248 nm. psu.edu However, this method may require larger sample volumes compared to others. nih.gov

Photodiode Array (PDA) Detection: PDA detectors offer the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, which aids in peak identification and purity assessment. nih.govpsu.edu However, for determining vitamin K levels in clinical samples, the limit of detection with PDA may be too high. nih.gov

Electrochemical Detection (ECD) and Chemiluminescence (CL): These are other detection methods that have been reported for vitamin K analysis, although they are less common than fluorescence and mass spectrometry. nih.govresearchgate.net

A comparison of different HPLC methods highlights their varied sensitivities and applications. For instance, a modified HPLC-FD method demonstrated a sensitivity of 4 fmol for vitamin K1. nih.gov In contrast, some HPLC-UV methods have detection limits around 0.33 ng/mL for vitamin K1. nih.gov The choice of method often depends on the specific research question, the required sensitivity, and the available instrumentation.

Interactive Table: Comparison of HPLC Detection Methods for Vitamin K1 Analysis

| Detection Method | Principle | Advantages | Disadvantages | Typical Limit of Detection |

| Fluorescence (FD) | Post-column reduction to fluorescent hydroquinone | High sensitivity and selectivity nih.govnih.gov | Requires post-column derivatization nih.gov | 4 fmol nih.gov |

| Ultraviolet (UV) | Absorption of UV light by the naphthoquinone ring | Simple, robust | Lower sensitivity than FD and MS nih.gov | 0.33 ng/mL nih.gov |

| Photodiode Array (PDA) | Acquires full UV-visible spectrum | Peak purity assessment, compound identification nih.gov | Often insufficient sensitivity for clinical samples nih.gov | Not always suitable for low concentrations nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of vitamin K1 and its metabolites due to its exceptional sensitivity and specificity. nih.govnih.gov This technique can distinguish between different forms of vitamin K and their metabolites, even at very low concentrations. nih.gov

Several ionization techniques are employed in LC-MS/MS analysis of vitamin K1:

Atmospheric Pressure Chemical Ionization (APCI): APCI has been shown to be more sensitive than electrospray ionization for vitamin K1 analysis. nih.gov LC-APCI-MS/MS methods have been developed to quantify vitamin K1 and its epoxide metabolite in human plasma and serum. nih.gov

Electrospray Ionization (ESI): While challenging due to the hydrophobic nature of vitamin K1, ESI-based LC-MS/MS methods have been successfully developed. waters.comthermofisher.com These methods can achieve low limits of detection, for example, 0.05 ng/mL in serum. waters.com

LC-MS/MS methods offer significant advantages, including short analysis times and the ability to measure multiple vitamin K forms and metabolites in a single run. nih.govthermofisher.com For example, a method using a TSQ Endura triple quadrupole mass spectrometer with a Vanquish Horizon HPLC system achieved a 4-minute analytical gradient. thermofisher.com

Interactive Table: Performance of Selected LC-MS/MS Methods for Vitamin K1 Analysis

| Method | Matrix | Internal Standard | Linearity Range | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Reference |

| LC-APCI-MS/MS | Human plasma | Vitamin K1-d7 | 100-10,000 pg/mL | 30 pg/mL | nih.gov |

| LC-APCI-MS/MS | Human plasma | Ring-D4-labeled vitamin K1 | Up to 5400 ng/L | 14 ng/L | nih.gov |

| UPLC-ESI-MS/MS | Serum | ¹³C₆-vitamin K1 | Not specified | 0.05 ng/mL (LLMI) | waters.com |

| LC-MS/MS | Plasma | K₁-d7, MK4-d7, MK7-d7 | 0.10-10 ng/mL | 0.1 ng/mL (LLOQ) | restek.com |

| LC-MS/MS | Fat-containing foods | Vitamin K₁-D₇ | 10–500 ng/mL | 0.05 µg/kg (LOD) | mdpi.com |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is critical for accurate quantification of vitamin K1, as it is present in low concentrations and needs to be extracted from complex biological samples. nih.gov The lipophilic nature of vitamin K necessitates specific extraction techniques. nih.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Due to its lipophilic character, LLE is a widely used method for extracting vitamin K. nih.gov Solvents such as hexane, cyclohexane (B81311), and isooctane (B107328) are commonly employed. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is often used for purification following initial extraction. nih.govresearchgate.net Various sorbents, such as C18 or silica, can be used to isolate the vitamin K fraction and remove interfering substances. psu.edugerli.com

Protein Precipitation (PP): This technique is a rapid method to remove proteins from the sample, often used in combination with LLE or SPE. nih.govthermofisher.com

The choice of sample preparation strategy depends on the biological matrix, the analytical method, and the specific research goals. For instance, a simple one-step LLE with cyclohexane has been used effectively for plasma samples prior to LC-MS/MS analysis. nih.gov For more complex matrices like food, a combination of ultrasound-assisted extraction and SPE may be necessary. mdpi.com

Application of Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards is essential for accurate and precise quantification in mass spectrometry-based methods. nih.govyoutube.comyoutube.com These standards, such as deuterium-labeled (e.g., vitamin K1-d7) or carbon-13-labeled (e.g., ¹³C₆-vitamin K1) vitamin K1, are chemically identical to the analyte but have a different mass. nih.govnih.govwaters.com

The key advantages of using isotope-labeled internal standards include:

Correction for Matrix Effects: They co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction. youtube.com

Compensation for Extraction Losses: They account for any loss of the analyte during the sample preparation process. nih.gov

For example, the use of a ring-D4-labeled vitamin K1 internal standard in an LC-MS/MS method resulted in a recovery of better than 98%. nih.gov Similarly, ¹³C₆-vitamin K1 has been used to compensate for ion suppression in UPLC-MS/MS analysis. waters.com

In Vitro Experimental Systems for this compound Research

In vitro experimental systems are invaluable tools for investigating the molecular mechanisms of vitamin K1 action, including its role as a cofactor for enzymes and its effects on cellular processes.

Cell-based assays are frequently used to study the vitamin K cycle in a native cellular environment. nih.govnih.gov These systems often utilize reporter proteins that are dependent on vitamin K for their function. nih.gov For example, a chimeric reporter protein consisting of the gla domain of factor IX and protein C has been stably expressed in HEK293 and AV12 cells to monitor vitamin K-dependent carboxylation. nih.gov The amount of carboxylated reporter protein secreted by the cells can be measured by ELISA, providing an indication of the efficiency of the vitamin K cycle. nih.govantibodies.com

These cell models allow researchers to:

Investigate the function of enzymes involved in the vitamin K cycle, such as gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). nih.gov

Screen for inhibitors of these enzymes. nih.gov

Study the effects of different forms of vitamin K on cellular processes. nih.gov

For instance, studies using these cell-based systems have provided evidence for a warfarin-sensitive enzyme, other than VKOR, that is involved in the reduction of vitamin K. nih.gov Furthermore, cell lines like U937, a human monocytic cell line, have been used to study the effects of vitamin K1 on cell growth and apoptosis. scirp.org

Enzyme assays are also crucial for studying the activity of vitamin K-dependent enzymes directly. nih.govthermofisher.com These assays can measure the activity of GGCX by quantifying the incorporation of ¹⁴CO₂ into a synthetic peptide substrate. nih.gov In vitro studies have been instrumental in demonstrating that the reduced form of vitamin K, vitamin K hydroquinone (KH₂), is the active cofactor for GGCX. nih.gov

Recombinant Enzyme Assays and Kinetic Studies

The study of the enzymatic reactions involved in the biosynthesis of this compound heavily relies on the use of recombinant enzymes. This approach involves cloning the genes encoding the biosynthetic enzymes and expressing them in heterologous systems like Escherichia coli or Saccharomyces cerevisiae. The purified recombinant enzymes are then used in in vitro assays to characterize their function and kinetic properties.

Continuous assays are often preferred as they allow for real-time monitoring of the reaction, providing a direct measurement of the initial reaction rate. lsuhsc.edu Spectrophotometric methods are commonly employed in these continuous assays. lsuhsc.edu Kinetic studies are crucial for understanding the efficiency and regulation of these enzymes. Key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined. lsuhsc.edu For instance, studies on recombinant broccoli myrosinase have utilized kinetic models like the Michaelis-Menten equation to analyze its behavior with respect to substrate concentration. mdpi.com In some cases, more complex models like the Michaelis-Menten with substrate inhibition (SIMM) or the two-binding-site inhibition (TBSI) model are required to accurately describe the enzyme's kinetics. mdpi.com

| Enzyme/System | Kinetic Model Applied | Key Findings | Reference |

| Recombinant Broccoli Myrosinase (BMYR) | Two-Binding-Site Inhibition (TBSI) | The TBSI model provided the best fit to the kinetic data, suggesting a complex regulatory mechanism. | mdpi.com |

| Recombinant E. coli Myrosinase (EMYR) | Michaelis-Menten (MM) | The enzyme followed standard Michaelis-Menten kinetics, indicating a simpler catalytic action compared to the native plant enzyme. | mdpi.com |

| Recombinant S. cerevisiae Myrosinase (SMYR) | Michaelis-Menten with Substrate Inhibition (SIMM) | The SIMM model best described the kinetic behavior, indicating that high substrate concentrations inhibit the enzyme's activity. | mdpi.com |

| Recombinant Arabidopsis thaliana At1g23360 | Functional Complementation | Heterologous expression in a Synechocystis mutant demonstrated that the At1g23360 protein has PNQ methyltransferase activity, converting PNQ to phylloquinone. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Cell Culture Models for Investigating Cellular Responses and Signaling

Cell culture models are invaluable for investigating the cellular responses to this compound and its role in various signaling pathways. While much of the research focuses on its role in photosynthesis in plant cells, studies using animal cell cultures have shed light on the functions of its derivative, menaquinone-4 (Vitamin K2), for which phylloquinone is a precursor. nih.gov These models allow for the controlled manipulation of the cellular environment to study specific molecular events.

In human and animal cell lines, researchers can investigate the role of vitamin K in the post-translational modification of proteins, such as the γ-carboxylation of glutamate (B1630785) residues in proteins involved in blood coagulation and bone metabolism. nih.govnih.gov For example, cell culture studies have been instrumental in understanding how Growth Arrest-Specific 6 (Gas6), a vitamin K-dependent protein, influences cell signaling pathways related to cell growth, apoptosis, and inflammation. nih.gov The expression of pro-inflammatory cytokines like TNF-α can be measured in response to varying levels of vitamin K-dependent proteins. nih.gov

Protein-Ligand Interaction Assays

Understanding the interaction of this compound and its intermediates with various proteins is fundamental to elucidating their biological functions. Protein-ligand interaction assays are employed to determine the binding affinity and specificity of these interactions. Techniques such as flow cytometry-based cell-binding assays are used to quantify the equilibrium-binding affinity (Kd) between a ligand and a protein displayed on the cell surface. nih.gov

Other sophisticated methods include KinExA (Kinetic Exclusion Assay) and Surface Plasmon Resonance (SPR). nih.gov KinExA measures binding events in solution by quantifying the concentration of free receptor at equilibrium. nih.gov SPR, on the other hand, immobilizes one of the binding partners on a sensor chip and detects changes in the refractive index upon binding of the other partner. nih.gov These assays are critical for characterizing the interactions of phylloquinone with its target enzymes and potential receptors. For instance, such assays could be used to study the binding of demethylphylloquinone to the demethylphylloquinol methyltransferase (DPhQ-MT) enzyme. researchgate.net

Genetic and Genomic Approaches

Genetic and genomic approaches have revolutionized the study of this compound, enabling the identification of genes involved in its biosynthesis and the elucidation of their regulatory networks.

Reverse Genetics in Model Organisms (e.g., Arabidopsis thaliana knockout mutants)

Reverse genetics, which involves the targeted disruption of a specific gene to study the resulting phenotype, has been a powerful tool in dissecting the phylloquinone biosynthetic pathway. ubc.ca The model organism Arabidopsis thaliana has been extensively used for this purpose due to the availability of large collections of T-DNA insertion mutants. ubc.ca

By identifying and characterizing knockout mutants for genes in the phylloquinone pathway, researchers have been able to confirm the function of these genes in vivo. For example, knockout mutants of the AtPCS1 gene, which encodes a phytochelatin (B1628973) synthase, have been shown to be defective in callose deposition and have altered defense responses. frontiersin.org Similarly, the analysis of AtPng1 knockout mutants has revealed its role in plant development and stress responses. nih.gov The study of a seedling-lethal Arabidopsis thaliana mutant led to the identification of the PHYLLO gene, a crucial locus for phylloquinone biosynthesis. nih.gov The atmenA mutant of Arabidopsis, which is deficient in DHNA phytyltransferase, is completely devoid of phylloquinone and cannot survive in soil, highlighting the essential role of this vitamin in photosynthesis. researchgate.net

| Mutant | Gene | Phenotype | Research Finding | Reference |

| cad1-3 | AtPCS1 | Defective in callose deposition, Cd-hypersensitive | AtPCS1 plays a role in innate immune response and heavy metal detoxification. | frontiersin.org |

| AtPng1 KO | AtPng1 | Juvenile phenotype, altered stress response | AtPng1 is involved in plant growth, development, and abiotic stress responses. | nih.gov |

| atmenA | DHNA phytyltransferase | Devoid of phylloquinone, reduced chlorophyll (B73375), seedling-lethal | Phylloquinone is essential for photosystem I activity and plant survival. | researchgate.net |

| phylo | PHYLLO | Seedling-lethal, reduced Photosystem I activity | The PHYLLO gene is a fusion of four eubacterial genes and is essential for phylloquinone biosynthesis. | nih.gov |

| ndc1 | NDC1 | Accumulation of demethylphylloquinone | NDC1 is involved in the penultimate step of vitamin K1 biosynthesis. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Comparative Genomics and Phylogenomic Analysis

Comparative genomics and phylogenomic analyses have provided insights into the evolutionary origins and conservation of the this compound biosynthetic pathway. By comparing the genomes of different organisms, from bacteria to plants, researchers can trace the evolutionary history of the genes involved.